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Compound of Interest

Compound Name: GB1107

Cat. No.: B607606

Galectin-3, a B-galactoside-binding lectin, is a key player in the tumor microenvironment,
influencing cancer progression through various mechanisms.[1][2][3] It is highly expressed in
aggressive cancers and its levels often correlate with poor survival, particularly in non-small cell
lung cancer (NSCLC).[1][4] Galectin-3's multifaceted roles include promoting cell proliferation,
conferring resistance to apoptosis, fostering angiogenesis, and facilitating metastasis.[1][2][5]
Furthermore, it plays a crucial part in immune evasion by modulating the functions of immune
cells, such as promoting the differentiation of M2-like tumor-associated macrophages (TAMSs)
and inhibiting the activity of cytotoxic T lymphocytes.[1][5] These diverse functions make
Galectin-3 an attractive therapeutic target for cancer therapy.[1][6][7]

GB1107: A Novel, Orally Active Galectin-3 Inhibitor

GB1107 is a small molecule inhibitor that selectively targets Galectin-3.[8][9] It is characterized
by its high affinity for Galectin-3, with over 1000-fold selectivity compared to other galectins.[9]
A significant advantage of GB1107 is its good oral bioavailability and low clearance, making it a
promising candidate for clinical development.[5][6][10]

Mechanism of Action of GB1107 in Cancer

GB1107 exerts its anti-cancer effects by competitively binding to the carbohydrate recognition
domain (CRD) of Galectin-3, thereby blocking its interaction with various glycoproteins on the
surface of cancer and immune cells.[7] This inhibition disrupts the downstream signaling
pathways mediated by Galectin-3, leading to a multi-pronged attack on the tumor.
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The primary mechanisms of action include:

e Modulation of the Tumor Immune Microenvironment: Treatment with GB1107 has been
shown to increase the polarization of TAMs towards an anti-tumor M1 phenotype and
enhance the infiltration of CD8+ T-cells into the tumor.[1][4][6][10]

e Synergy with Immune Checkpoint Inhibitors: GB1107 potentiates the effects of anti-PD-L1
therapy by increasing the expression of cytotoxic effector molecules such as IFNy, granzyme
B, perforin-1, and Fas ligand, as well as the apoptotic marker, cleaved caspase-3.[1][4][6][10]
This suggests that GB1107 can help turn "cold" tumors "hot," making them more responsive
to immunotherapy.[1]

e Inhibition of Tumor Growth and Metastasis: By blocking Galectin-3, GB1107 directly inhibits
cancer cell adhesion, invasion, and proliferation.[1][6][11][12] Preclinical studies have
demonstrated its efficacy in reducing primary tumor growth and preventing metastatic spread
in various cancer models.[1][4]
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Caption: Galectin-3 signaling and its inhibition by GB1107.

Preclinical Efficacy of GB1107

Extensive preclinical studies have demonstrated the anti-tumor efficacy of GB1107 in various
cancer models, both as a monotherapy and in combination with other agents.

Quantitative Data from In Vivo Studies

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b607606?utm_src=pdf-body-img
https://www.benchchem.com/product/b607606?utm_src=pdf-body
https://www.benchchem.com/product/b607606?utm_src=pdf-body
https://www.benchchem.com/product/b607606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Cancer Animal . Key
Cell Line Treatment T Reference
Type Model Findings
Significant
Lung 10 mg/kg o
) CD-1 Nude A549 ) reduction in
Adenocarcino ) GB1107 daily [1][13]
Mice (human) tumor volume
ma (oral) )
and weight.
Significant
reduction in
Lung 10 mg/kg
_ _ LLC1 _ tumor volume
Adenocarcino  C57BI/6 Mice ) GB1107 daily ) [1][13]
(murine) and weight;
ma (oral)
blocked
metastasis.
49.5%
reduction in
tumor volume
Lung LLCl 10 mg/kg and 51.4%
Adenocarcino  C57BI/6 Mice ] GB1107 + reduction in [1]
(murine) ) ]
ma anti-PD-L1 tumor weight
compared to
untreated
controls.
79.2%
10 mg/kg o
Lung ) LLC1- ) reduction in
) C57BI/6 Mice ] GB1107 daily [1][5]
Metastasis luciferase tumor burden
(oral) )
in the lungs.
Gastric Orthotopic Inhibition of
_ N/A GB1107
Cancer mice tumor growth.

Quantitative Data from In Vitro Studies
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Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings.

Below are summaries of key experimental protocols used in the evaluation of GB1107.

In Vivo Syngeneic Mouse Model of Lung

Adenocarcinoma

Cell Culture: Lewis Lung Carcinoma (LLC1) cells are cultured in appropriate media.

Animal Model: C57BI/6 mice are used.

Tumor Implantation: 1 x 106 LLC1 cells are injected subcutaneously into the flank of the

mice.

Treatment:

o Mice are randomized into treatment groups (e.g., vehicle control, GB1107, anti-PD-L1,

combination).
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o GB1107 (10 mg/kg) is administered daily via oral gavage.

o Anti-PD-L1 antibody is administered intraperitoneally twice weekly.

e Tumor Measurement: Tumor volume is measured regularly using calipers.

o Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for
further analysis (e.g., qPCR, Western blot, immunohistochemistry).

Quantitative Real-Time PCR (qPCR)

o RNA Extraction: Total RNA is extracted from tumor tissue or cells using a suitable kit.
o cDNA Synthesis: RNA is reverse-transcribed into cDNA.

e gPCR: gqPCR is performed using specific primers for genes of interest (e.g., IFNy, granzyme
B, perforin-1, Fas ligand, cleaved caspase-3, and a housekeeping gene for normalization).

o Data Analysis: Relative gene expression is calculated using the AACt method.

Western Blotting

o Protein Extraction: Protein lysates are prepared from tumor tissue or cells.
» Protein Quantification: Protein concentration is determined using a BCA assay.

o SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and
transferred to a PVDF membrane.

e Immunoblotting: The membrane is blocked and then incubated with primary antibodies
against target proteins (e.g., Galectin-3, cleaved caspase-3, (3-actin) followed by HRP-
conjugated secondary antibodies.

» Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.
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Caption: A typical experimental workflow for preclinical evaluation of GB1107.

Clinical Development of Galectin-3 Inhibitors

While GB1107 has been extensively studied preclinically, its close analog, GB1211, has
progressed into clinical trials.[10][14] Galecto Biotech has completed Phase | studies with
GB1211 and initiated clinical studies in combination with atezolizumab for the treatment of non-
small-cell lung cancer (NSCLC).[10][14] These trials will provide crucial data on the safety and

efficacy of Galectin-3 inhibition in cancer patients.

Rationale for Targeting Galectin-3 with GB1107

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b607606?utm_src=pdf-body-img
https://www.benchchem.com/product/b607606?utm_src=pdf-body
https://www.benchchem.com/product/b607606?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9872792/
https://www.researchgate.net/figure/Clinical-trials-with-galectin-inhibitors_tbl2_367012493
https://pmc.ncbi.nlm.nih.gov/articles/PMC9872792/
https://www.researchgate.net/figure/Clinical-trials-with-galectin-inhibitors_tbl2_367012493
https://www.benchchem.com/product/b607606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

The therapeutic strategy of using GB1107 is based on a strong biological rationale. Galectin-3
is a central node in multiple cancer-promoting pathways. By inhibiting Galectin-3, GB1107 can
simultaneously disrupt tumor growth, metastasis, and immune evasion.
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Caption: Rationale for targeting Galectin-3 with GB1107 in cancer therapy.

Conclusion and Future Directions

GB1107 has emerged as a promising, orally active Galectin-3 inhibitor with significant potential
in cancer therapy. Its ability to modulate the tumor immune microenvironment and synergize
with immune checkpoint inhibitors offers a novel therapeutic avenue, particularly for
immunologically "cold" tumors. The ongoing clinical development of its analog, GB1211, is a
critical step towards validating this therapeutic approach in patients.

Future research should focus on:
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« |dentifying predictive biomarkers to select patients most likely to respond to Galectin-3
inhibition.

» Exploring the efficacy of GB1107 in a broader range of cancer types.

¢ Investigating novel combination strategies with other targeted therapies and
immunotherapies.

The continued investigation of GB1107 and other Galectin-3 inhibitors holds the promise of
delivering new and effective treatments for patients with advanced cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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